![molecular formula C6H12ClF3N2 B13840097 [2-(Trifluoromethyl)cyclopentyl]hydrazine Hydrochloride](/img/structure/B13840097.png)
[2-(Trifluoromethyl)cyclopentyl]hydrazine Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(Trifluoromethyl)cyclopentyl]hydrazine Hydrochloride is a chemical compound with the molecular formula C₆H₁₂ClF₃N₂. It is known for its unique structure, which includes a trifluoromethyl group attached to a cyclopentyl ring, and a hydrazine moiety.
准备方法
The synthesis of [2-(Trifluoromethyl)cyclopentyl]hydrazine Hydrochloride typically involves multiple steps, starting with the preparation of the cyclopentyl ring and the introduction of the trifluoromethyl group. One common synthetic route involves the reaction of cyclopentylmagnesium bromide with trifluoromethyl iodide to form 2-(trifluoromethyl)cyclopentane. This intermediate is then reacted with hydrazine hydrate in the presence of a suitable catalyst to yield [2-(Trifluoromethyl)cyclopentyl]hydrazine. Finally, the hydrochloride salt is formed by treating the hydrazine derivative with hydrochloric acid .
化学反应分析
[2-(Trifluoromethyl)cyclopentyl]hydrazine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: The hydrazine moiety can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
[2-(Trifluoromethyl)cyclopentyl]hydrazine Hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the treatment of certain medical conditions, particularly those involving abnormal cellular processes.
作用机制
The mechanism of action of [2-(Trifluoromethyl)cyclopentyl]hydrazine Hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and hydrazine moiety play crucial roles in its activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can influence cellular signaling and metabolic processes .
相似化合物的比较
[2-(Trifluoromethyl)cyclopentyl]hydrazine Hydrochloride can be compared with other similar compounds, such as:
[2-(Trifluoromethyl)cyclopentyl]amine: This compound lacks the hydrazine moiety and has different chemical properties and applications.
[2-(Trifluoromethyl)cyclopentyl]methanol: This compound has a hydroxyl group instead of the hydrazine moiety, leading to different reactivity and uses.
[2-(Trifluoromethyl)cyclopentyl]carboxylic acid:
The uniqueness of this compound lies in its combination of the trifluoromethyl group and hydrazine moiety, which imparts distinct chemical and biological properties .
属性
分子式 |
C6H12ClF3N2 |
|---|---|
分子量 |
204.62 g/mol |
IUPAC 名称 |
[2-(trifluoromethyl)cyclopentyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C6H11F3N2.ClH/c7-6(8,9)4-2-1-3-5(4)11-10;/h4-5,11H,1-3,10H2;1H |
InChI 键 |
KCPMBNKWUFCOBF-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C(C1)NN)C(F)(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl (2R)-1-[(2S)-2-[[(2R)-1-butoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate](/img/structure/B13840022.png)
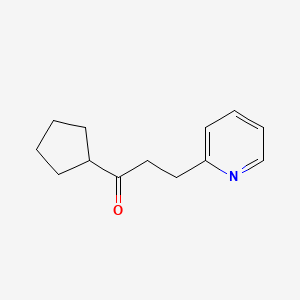
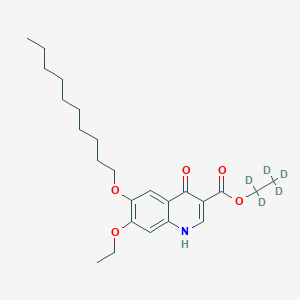
![N-[3-hydroxy-2-(4-imidazol-1-ylphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B13840034.png)
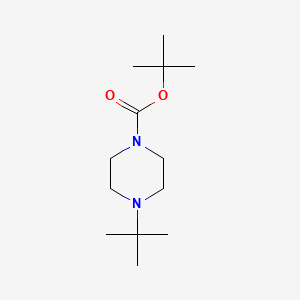
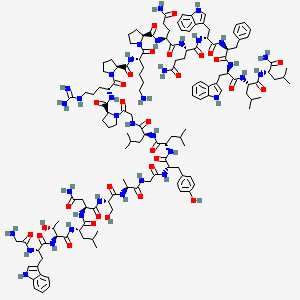
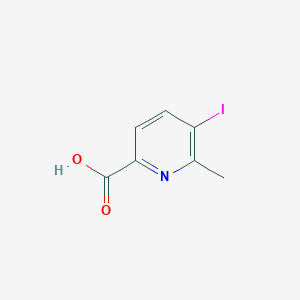
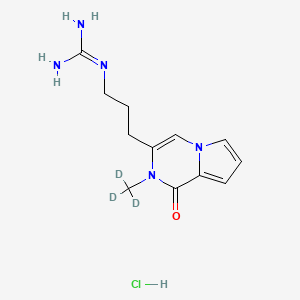
![3-Cyclopropyl-3,4-dihydro-2H-1,3-oxazino[6,5-b]quinolin-2-one](/img/structure/B13840068.png)
![prop-2-enyl N-[9-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethylamino]-7-(prop-2-enoxycarbonylamino)acridin-2-yl]carbamate](/img/structure/B13840073.png)




